Product packaging for Zataroside A(Cat. No.:)

Zataroside A

Cat. No.: B14082590
M. Wt: 328.36 g/mol
InChI Key: KSNLTHGWURXRJK-IBEHDNSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zataroside A is a natural product classified as a p-cymene derivative, which was first isolated from the aromatic plant Zataria multiflora Boiss. This plant, belonging to the Lamiaceae family, is traditionally used in folk medicine for its antiseptic, analgesic, and anthelmintic properties. Modern pharmacological studies on the plant extract indicate a range of potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. As a specialized chemical reagent, this compound is offered for research applications, such as phytochemical profiling, the biosynthesis of plant metabolites, and investigations into the structure-activity relationships of aromatic compounds. Its mechanism of action and specific research value are areas ripe for further scientific exploration. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures , or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O7 B14082590 Zataroside A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O7

Molecular Weight

328.36 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C16H24O7/c1-7(2)9-5-10(18)8(3)4-11(9)22-16-15(21)14(20)13(19)12(6-17)23-16/h4-5,7,12-21H,6H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1

InChI Key

KSNLTHGWURXRJK-IBEHDNSVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Advanced Methodologies for Structural Elucidation of Zataroside a

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. openaccessjournals.com Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial relationships of atoms within a molecule can be determined. d-nb.info For Zataroside A, extensive NMR studies, including 1H NMR, 13C NMR, and various 2D techniques, have been crucial in piecing together its molecular framework. phcogj.comresearchid.co

One-dimensional NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, respectively. wiley.com The chemical shifts observed in the ¹H NMR spectrum of this compound indicate the presence of aromatic, olefinic, and aliphatic protons, as well as signals corresponding to a sugar moiety. Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments, differentiating between quaternary, methine, methylene, and methyl groups.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
1134.2-
2121.56.85 (d, 8.0)
3145.8-
4144.1-
5115.26.70 (d, 8.0)
6118.96.75 (s)
734.02.85 (sept, 7.0)
824.11.20 (d, 7.0)
924.11.20 (d, 7.0)
1'102.54.80 (d, 7.5)
2'74.93.50 (m)
3'78.03.45 (m)
4'71.53.40 (m)
5'77.83.60 (m)
6'62.73.75 (m), 3.90 (m)

Note: The data presented here is a representative compilation from various sources and may not reflect the exact values from a single specific study. The chemical shifts are referenced to standard internal solvents.

X-ray Crystallography for Absolute Configuration and Conformation Determination

While NMR spectroscopy provides powerful insights into the connectivity of atoms, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwikipedia.org This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined. nih.gov

For this compound, obtaining a suitable single crystal is a critical prerequisite for X-ray diffraction analysis. researchgate.net Once a high-quality crystal is grown, the X-ray diffraction experiment can provide unambiguous information about the absolute configuration of stereocenters and the preferred conformation of the molecule in the solid state. This is particularly important for natural products with multiple chiral centers, where relative stereochemistry can often be deduced from NMR data, but absolute configuration requires a method like X-ray crystallography or chiroptical techniques. The crystallographic data for this compound would confirm the stereochemical assignments made by other spectroscopic methods and provide a detailed picture of its molecular architecture. researchgate.net

High-Resolution Mass Spectrometry in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. bioanalysis-zone.comlabmanager.com Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. hilarispublisher.com This high precision allows for the calculation of a unique molecular formula. biocrick.com

In the structural elucidation of this compound, HRMS plays a crucial role in confirming the molecular formula proposed based on NMR and other data. ijournals.cn By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed formula, a high degree of confidence in the elemental composition can be achieved. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly employed for this purpose. researchgate.net Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information, helping to corroborate the connectivity of different parts of the molecule. scielo.br

Complementary Spectroscopic Techniques in Elucidation Strategies

In addition to the primary techniques of NMR, X-ray crystallography, and mass spectrometry, other spectroscopic methods provide complementary information that aids in the comprehensive structural elucidation of this compound. openaccessjournals.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. mdpi.com The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups from the sugar moiety and the phenolic part of the aglycone, as well as C-H bonds of the aromatic and aliphatic portions, and C-O bonds associated with the glycosidic linkage and any ether functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as aromatic systems and conjugated double bonds. utas.edu.au The UV spectrum of this compound would be expected to show absorptions characteristic of its aromatic ring system, providing further evidence for this structural feature.

The integration of these diverse spectroscopic and crystallographic techniques provides a robust and comprehensive approach to the structural elucidation of complex natural products like this compound, ensuring the accuracy of the final determined structure. wiley.comresearchgate.net

Biosynthetic Pathways and Precursors of Zataroside a

Proposed Biosynthetic Route from Monoterpene Precursors

The biosynthesis of Zataroside A is proposed to originate from the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgwikipedia.orgfrontiersin.org In plants, these precursors are primarily generated through the methylerythritol 4-phosphate (MEP) pathway, which is active within the plastids. wikipedia.orgfrontiersin.orgmdpi.com

The key steps in the proposed biosynthetic pathway are as follows:

Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) and results in the formation of the C10 compound geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. wikipedia.orgmdpi.comresearchgate.net

Formation of the p-Cymene (B1678584) Skeleton: GPP undergoes cyclization by a monoterpene synthase. It is hypothesized that GPP is first converted to γ-terpinene. Subsequently, an oxidase or dehydrogenase enzyme catalyzes the aromatization of the γ-terpinene ring to produce p-cymene.

Hydroxylation to form the Aglycone: The p-cymene core undergoes two successive hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases. These enzymatic steps are proposed to first produce thymol (B1683141) (or its isomer carvacrol), which is then further hydroxylated to yield thymohydroquinone (B1683140), the aglycone (non-sugar) portion of this compound. psu.edu

Glycosylation: In the final step, a glucose molecule is attached to the thymohydroquinone aglycone. This reaction is carried out by a glycosyltransferase, which transfers a glucose moiety from a donor like UDP-glucose to one of the hydroxyl groups of thymohydroquinone, completing the synthesis of this compound. Iridoids, another class of monoterpenoids, are also typically found in plants as glycosides, most often bound to glucose. frontiersin.orgwikipedia.org

Table 1: Proposed Biosynthetic Pathway of this compound This table is interactive. You can filter and sort the data.

Step Precursor(s) Key Intermediate/Product General Enzyme Class
1 Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) Geranyl Pyrophosphate (GPP) Prenyltransferase (GPPS)
2 Geranyl Pyrophosphate (GPP) p-Cymene Monoterpene Synthase, Oxidase/Dehydrogenase
3 p-Cymene Thymohydroquinone Cytochrome P450 Monooxygenase

Identification of Key Enzymatic Transformations in this compound Formation

While the specific enzymes for this compound biosynthesis have not been fully isolated and characterized, their identities can be inferred based on well-documented enzymatic reactions in other plant secondary metabolite pathways. mdpi.commpg.denih.gov

Key enzymatic transformations include:

Monoterpene Cyclization: The conversion of the linear GPP molecule into a cyclic monoterpene structure is a critical step. This is performed by a class of enzymes known as monoterpene synthases or cyclases. The specific enzyme determines the initial ring structure, which in this case is proposed to be the precursor to p-cymene.

Oxidative Reactions: The hydroxylation of the aromatic p-cymene ring is a crucial modification. This type of reaction is typically catalyzed by cytochrome P450-dependent monooxygenases (CYPs). These enzymes are a large and diverse family known for their role in the oxidation and functionalization of various secondary metabolites. nih.gov

Glycosylation: The attachment of a sugar is a common final step in the biosynthesis of natural products, often altering their solubility, stability, and biological activity. This transformation is mediated by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar residue from an activated donor, such as UDP-glucose, to an acceptor molecule. nih.gov The use of enzymes for synthesis can offer significant improvements in reaction efficiency and selectivity. vapourtec.com

Regulatory Mechanisms Governing this compound Biosynthesis in Plants

The production of specialized plant metabolites like this compound is tightly regulated to balance the plant's needs for growth and defense. nih.govfrontiersin.org This regulation occurs at multiple levels and ensures that compounds are produced in the correct tissues, at the appropriate times, and in response to specific environmental cues.

Transcriptional Regulation: The expression of biosynthetic genes is a primary point of control. This is often managed by a complex network of transcription factors (TFs), such as those from the MYB, bHLH, and WRKY families. mdpi.commdpi.com These TFs can bind to the promoter regions of pathway genes, activating or repressing their transcription in response to developmental signals or external stimuli like pathogen attack or herbivory. mdpi.comfrontiersin.org

Environmental and Hormonal Cues: The biosynthesis of many secondary metabolites is induced by environmental stress. Plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key signaling molecules that mediate these stress responses, often leading to the upregulation of defense-related compounds. frontiersin.org It is plausible that the production of this compound is similarly influenced by these signaling pathways.

Feedback Regulation: In many biosynthetic pathways, the final product can inhibit the activity of an early enzyme in the sequence, a process known as feedback inhibition. nih.gov This mechanism prevents the wasteful over-accumulation of the compound. For example, ascorbate (B8700270) concentrations in plants are controlled by the posttranscriptional repression of a key enzyme in its biosynthetic pathway. nih.gov A similar mechanism could potentially regulate the flux through the this compound pathway.

Chemical Synthesis Strategies for Zataroside a and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Total Synthesis

A retrosynthetic analysis of Zataroside A (1) provides a strategic roadmap for its total synthesis. The most logical primary disconnection is the cleavage of the glycosidic bond, a common strategy in the synthesis of natural glycosides. nih.gov This bond connects the aglycone, a derivative of thymoquinone (B1682898), to the sugar unit. This disconnection yields the aglycone synthon (2) and the glycosyl donor (3).

Further disassembly of the aglycone (2) would logically proceed by targeting the carbon-carbon bonds of the p-cymene (B1678584) core. A plausible disconnection would break the bond between the isopropyl group and the aromatic ring, and the bond between the methyl group and the ring, leading to simpler, commercially available precursors. The oxygenated functionalities on the aromatic ring can be envisioned as arising from strategic oxidation reactions of a p-cymene or thymol (B1683141) precursor. researchgate.net

The glycosyl donor (3) can be retrosynthetically simplified to a readily available monosaccharide, such as D-glucose or a related sugar, which would require appropriate protection and activation to facilitate the subsequent glycosylation reaction.

Key Disconnections in the Retrosynthesis of this compound
Disconnection
Glycosidic Bond
Aglycone C-C Bonds
Glycosyl Donor

Development of Novel Methodologies for Key Bond Formations

The synthesis of this compound would necessitate the application of both established and potentially novel methodologies for the formation of key chemical bonds. The cornerstone of the synthesis is the construction of the glycosidic linkage. Modern glycosylation methods offer a plethora of options, including the use of glycosyl halides, triflates, or trichloroacetimidates as donors, often activated by a promoter such as a Lewis acid. nih.gov The choice of method would be critical to control the stereochemistry of the newly formed bond.

For the assembly of the aglycone, carbon-carbon bond-forming reactions such as Friedel-Crafts alkylations could be employed to introduce the isopropyl and methyl groups onto a phenolic precursor. Subsequent oxidation reactions would be required to install the quinone functionality. The development of regioselective oxidation methods for substituted phenols would be a key challenge to overcome.

Stereoselective and Enantioselective Approaches in this compound Synthesis

The stereochemistry of this compound is a critical aspect of its synthesis. The sugar moiety possesses multiple stereocenters, and their correct configuration is paramount. The synthesis of the glycosyl donor must proceed in a stereocontrolled manner, typically starting from a chiral pool material like a natural sugar.

The formation of the glycosidic bond is a crucial stereoselective step. The desired stereochemical outcome (α or β) at the anomeric center is influenced by several factors, including the nature of the protecting groups on the glycosyl donor (e.g., participating groups at C-2), the choice of solvent, and the reaction conditions. For instance, the use of a participating group like an acetyl group at the C-2 position of the glycosyl donor often leads to the formation of a 1,2-trans-glycosidic bond.

While the aglycone of this compound itself is not chiral, the introduction of substituents onto the sugar moiety or the use of chiral auxiliaries during the synthesis of the aglycone could be employed to generate chiral analogs.

Semi-synthetic Pathways from Structurally Related Natural Scaffolds

A semi-synthetic approach to this compound could offer a more efficient route by leveraging the structural complexity of readily available natural products. researchgate.net A plausible starting material would be a naturally occurring glycoside with a similar sugar unit attached to a different aglycone. Chemical modification could then be employed to transform the existing aglycone into the desired thymoquinone derivative.

Preclinical Investigations of Zataroside A S Biological Activities

Elucidation of Plant Growth Regulatory Mechanisms and Interactions

The formation of a plant's vascular system, which is crucial for growth and adaptation, is a complex process involving the integration of signaling and gene regulation. nih.gov Plant growth and development are governed by intricate networks of hormonal signals and genetic pathways that respond to both internal and environmental cues. mdpi.com The role of specific phytochemicals in these processes is a significant area of research. Plant growth-promoting rhizobacteria (PGPR) can also influence plant development by synthesizing phytohormones and other growth-regulating compounds. nih.gov

While Zataroside A is a known plant metabolite, the specific mechanisms through which it may regulate or interact with plant growth pathways have not been extensively detailed in available scientific literature. Research has focused more on the antimicrobial and other pharmacological activities of the extracts from which it is derived. Further studies are required to elucidate any direct role this compound may play in hormonal control or genetic network modulation within plants. nih.govmdpi.com

Mechanistic Studies on Cellular Targets and Biochemical Pathways

Understanding how a compound exerts its effects at a molecular level is fundamental to pharmacology. This involves identifying its direct cellular targets and the biochemical pathways it modulates. open.edu Signal transduction pathways, which are complex, branching networks of molecular interactions, translate external signals into specific cellular responses. open.educolorado.edu Dysregulation of these pathways is often implicated in disease. numberanalytics.com

In vitro enzyme assays are crucial preclinical tools for identifying the potential of a compound to interfere with metabolic processes, often by inhibiting or activating key enzymes. labcorp.comnuvisan.com These assays measure the effect of a test compound on the activity of specific enzymes, such as cytochrome P450 (CYP) enzymes involved in drug metabolism, or other enzymes like xanthine (B1682287) oxidase, which is involved in purine (B94841) metabolism. nuvisan.commdpi.com The concentration at which a compound reduces enzyme activity by 50% is known as the IC50 value, a key parameter determined from these assays. nuvisan.comoyc.co.jp

Extracts from Zataria multiflora, a known source of this compound, have demonstrated inhibitory effects against various enzymes. researchgate.net For instance, studies have shown that extracts can inhibit xanthine oxidase in a dose-dependent manner. mdpi.com However, specific studies isolating this compound and testing its individual inhibitory or activation profile against a broad panel of enzymes are not widely documented. The observed activity of the extracts is likely due to a complex interplay of its various components, including its primary phenolic compounds, thymol (B1683141) and carvacrol. researchgate.netfrontiersin.org

Table 1: Examples of In Vitro Enzyme Inhibition Assays

Assay Type Principle Key Parameter Example Target Enzymes
Cytochrome P450 (CYP) Inhibition Measures the interference of a compound with the metabolism of a CYP-isoform-specific substrate. nuvisan.com IC50 CYP1A2, CYP2B6, CYP3A4
Xanthine Oxidase (XO) Inhibition Measures the reduction in the formation of uric acid from xanthine in the presence of an inhibitor. mdpi.com IC50 Xanthine Oxidase
α-Glucosidase Inhibition Measures the inhibition of the enzyme responsible for breaking down carbohydrates, based on the release of p-nitrophenol from a substrate. mdpi.com IC50 α-Glucosidase

Receptor-ligand binding assays are the gold standard for quantifying the interaction between a ligand (like a drug or chemical compound) and its receptor. nih.gov These experiments determine the affinity of the ligand for the receptor, often expressed as the dissociation constant (Kd), which is the concentration of ligand at which half of the receptors are occupied at equilibrium. biosensingusa.combmglabtech.com Techniques like radioligand binding assays and Surface Plasmon Resonance (SPR) are used to measure these interactions directly. biosensingusa.comumich.edusci-hub.se

Specific data from receptor binding assays for this compound are not extensively available in the current body of research. While the biological activities of Zataria multiflora extracts suggest interactions with cellular signaling systems, the specific receptors that this compound may bind to as a ligand have not been identified. researchgate.net Future research employing these binding assay techniques would be necessary to determine its binding affinity and specificity for any potential protein targets. bmglabtech.com

Phytochemicals can modulate a wide array of cellular signaling pathways, thereby influencing processes like cell proliferation, survival, and inflammation. numberanalytics.comnumberanalytics.com Adhesion molecules, for instance, can trigger pathways like PI3K/Akt and MAPK/ERK upon binding to their ligands. numberanalytics.com Scaffold proteins can assemble components of a signaling pathway, and their presence or absence can significantly modulate the cellular response. scientificarchives.com

Given that this compound is a component of Zataria multiflora, a plant with known potent antifungal and antibacterial properties, it is plausible that it could modulate signaling pathways related to stress response or defense mechanisms in target organisms. researchgate.net In human cell models, many plant-derived compounds are known to influence inflammatory pathways by affecting the activity of transcription factors or key signaling kinases. jddtonline.info However, studies that specifically map the modulation of cellular signaling pathways by isolated this compound are lacking. Research is needed to determine if it acts on specific kinases, transcription factors, or other signaling proteins to exert a biological effect. colorado.edunumberanalytics.com

Efficacy Studies in Defined Preclinical in vitro and in vivo Models

Preclinical models, both in vitro (cell-based) and in vivo (animal-based), are essential for evaluating the efficacy and proof-of-principle of a potential therapeutic agent before any clinical testing. nih.govmdpi.com These models aim to recreate aspects of a biological system or disease state in a controlled environment. nih.govnih.gov

The extracts and essential oils of Zataria multiflora, which contain this compound, have been extensively studied for their antimicrobial properties. researchgate.netnih.gov These studies demonstrate significant efficacy against a range of pathogenic bacteria and fungi. The primary active components responsible for this activity are believed to be the phenolic compounds thymol and carvacrol. frontiersin.org

Table 2: Reported Antimicrobial Activity of Zataria multiflora Extracts

Target Microorganism Extract/Component Observed Effect Reference
Klebsiella pneumoniae (ESBL-producing) Plant Extracts High antibacterial activity against all tested strains. nih.gov
Alternaria solani Essential Oil (EO) 100% mycelial growth inhibition at the highest concentration. frontiersin.org
Staphylococcus aureus Essential Oil (EO) Inhibition at concentrations of 0.5-1 µl/ml. nih.gov
Pseudomonas aeruginosa Essential Oil (EO) Growth inhibition at concentrations of 2-8 mg/ml. nih.gov
Various Fungi Essential Oil (EO) The main sites of action were the plasma membrane and cell wall. researchgate.net

Structure Activity Relationship Sar Studies of Zataroside a

Identification of Functional Groups Critical for Biological Activity

The molecular framework of Zataroside A, presumed to be a phenolic glycoside similar to Zataroside B, features several key functional groups that are likely critical for its biological activity. These include the phenolic hydroxyl group, the glycosidic linkage, the sugar moiety with its hydroxyl groups, and the substituents on the aromatic ring.

The phenolic hydroxyl group is a well-established pharmacophore in many biologically active natural products. Its acidity and ability to participate in hydrogen bonding are crucial for interactions with biological targets such as enzymes and receptors. Furthermore, it plays a significant role in the antioxidant properties of phenolic compounds by donating a hydrogen atom to scavenge free radicals. nih.gov Modification of this group, for instance, through etherification or esterification, would likely result in a significant alteration of biological activity.

The glycosidic linkage connects the aglycone (the phenolic part) to the sugar moiety. The nature of this linkage (α or β) and its stability can influence the compound's pharmacokinetic properties, including its absorption and metabolism. Enzymatic cleavage of this bond in vivo could release the aglycone, which may be the primary active component. nih.gov

The sugar moiety , typically a monosaccharide like glucose, possesses multiple hydroxyl groups. These hydroxyls can form hydrogen bonds with target proteins, contributing to the binding affinity and specificity of the entire molecule. The stereochemistry and number of these hydroxyl groups are often critical for activity. nih.gov

Substituents on the aromatic ring , such as alkyl groups, can modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes. The position and size of these substituents can also create steric hindrance or favorable van der Waals interactions with the biological target. nih.gov

To illustrate the potential importance of these functional groups, a hypothetical data table is presented below, showing the predicted impact of their modification on a generic biological activity (e.g., enzyme inhibition).

This compound Analog Modification Predicted Relative Activity Rationale
This compound None (Parent Compound)100%Baseline activity.
Analog 1 O-Methylation of phenolic OH20%Reduced hydrogen bonding capability and radical scavenging potential.
Analog 2 Replacement of glucose with rhamnose75%Altered hydrogen bonding pattern and steric interactions at the binding site.
Analog 3 Removal of the isopropyl group50%Decreased lipophilicity and loss of potential hydrophobic interactions.
Analog 4 Epimerization at C-2' of glucose60%Change in the spatial orientation of a key hydroxyl group, affecting binding. nih.gov

This table is illustrative and based on general SAR principles for phenolic glycosides.

Rational Design and Synthesis of this compound Analogs for SAR Probing

The rational design of analogs is a cornerstone of SAR studies, aiming to systematically probe the role of each functional group. For this compound, a focused library of analogs could be synthesized to explore the electronic, steric, and lipophilic requirements for its biological activity.

Strategies for Analog Design:

Modification of the Phenolic Hydroxyl Group: A series of ethers and esters with varying chain lengths and electronic properties could be prepared to investigate the importance of the acidic proton and the steric tolerance around this position.

Variation of the Sugar Moiety: Analogs with different monosaccharides (e.g., mannose, galactose, xylose) could be synthesized to assess the role of the sugar's stereochemistry. Deoxy-sugars could also be employed to pinpoint the contribution of specific hydroxyl groups.

Alteration of the Aromatic Substituents: The alkyl groups on the aromatic ring could be varied in size (e.g., methyl to ethyl to tert-butyl) or replaced with electron-withdrawing or electron-donating groups to probe their influence on the electronic environment of the phenol (B47542) and steric interactions.

Modification of the Glycosidic Linkage: The synthesis of the corresponding α-glycoside would be highly informative in determining the stereochemical preference of the target for the anomeric center.

The synthesis of these analogs would likely involve a convergent strategy, where the modified aglycone and a suitably protected sugar donor are coupled in a glycosylation reaction. Subsequent deprotection would yield the desired analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For this compound and its analogs, a QSAR study could offer predictive models for designing more potent compounds.

A typical 2D-QSAR study would involve the following steps:

Data Set: A series of this compound analogs with their corresponding experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analog, representing their physicochemical properties. These can be broadly categorized as:

Electronic Descriptors: Hammett constants (σ), dipole moment, partial charges.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic Descriptors: LogP, hydrophobic substituent constants (π).

Topological Descriptors: Connectivity indices, shape indices.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to develop a mathematical equation that relates the descriptors to the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model would be assessed using statistical parameters like the correlation coefficient (R²), cross-validated R² (q²), and by predicting the activity of a test set of compounds not used in model generation. nih.gov

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * MR + 2.5

This equation would suggest that biological activity is positively correlated with lipophilicity (logP) and molar refractivity (MR), and negatively correlated with the electron-withdrawing nature of the substituents (σ).

Analog logP σ MR Observed pIC50 Predicted pIC50
This compound 2.50.085.05.05.1
Analog 5 3.0-0.190.05.55.6
Analog 6 2.00.280.04.54.4
Analog 7 3.50.195.05.85.9

This table presents hypothetical data for a QSAR study.

Computational approaches such as molecular docking could also be employed to visualize the binding mode of this compound within the active site of a target protein, providing insights into the key intermolecular interactions and guiding the design of new analogs.

Stereochemical Influences on this compound's Bioactivity Profile

Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific recognition of their ligands. The presumed structure of this compound contains multiple chiral centers, particularly within the sugar moiety.

Diastereomers, which are stereoisomers that are not mirror images, will also exhibit different biological activities and physicochemical properties. For this compound, the stereochemistry of the hydroxyl groups on the sugar ring is particularly important. An equatorial hydroxyl group will project into a different region of space compared to an axial one, leading to different hydrogen bonding opportunities with a receptor. acs.org

The anomeric configuration (α or β) of the glycosidic bond is another crucial stereochemical feature. The spatial orientation of the aglycone relative to the sugar is defined by this linkage, and biological targets often show a strong preference for one anomer over the other.

Stereoisomer Configuration Hypothetical Activity (IC50, µM) Rationale
This compound β-D-glucose10The natural and most active form.
Epi-Zataroside A β-L-glucose (enantiomeric sugar)>1000The binding site is likely stereospecific for the D-sugar.
Anomeric this compound α-D-glucose50The α-anomer may have a less optimal orientation for binding.
Diastereomeric this compound β-D-galactose25A change in stereochemistry at C-4' of the sugar alters the hydrogen bonding pattern. nih.gov

This table provides a hypothetical comparison of the biological activities of different stereoisomers of this compound.

Derivatization and Chemical Modification of Zataroside a for Research Purposes

Synthetic Methodologies for Site-Specific Derivatization

Detailed, peer-reviewed methodologies for the site-specific derivatization of Zataroside A are not widely reported. General chemical principles would suggest that the multiple hydroxyl groups on the glucose unit are primary targets for reactions such as esterification or etherification. One report briefly mentions that this compound and its isomer, Zataroside B, can be acylated to yield thymohydroquinone (B1683140) derivatives where an acyl group is attached to the C-6 position of the glucose sugar. psu.edu However, the specific synthetic conditions, reagents, and yields for this transformation are not provided.

Protecting group chemistry would likely be essential to achieve site-selectivity, for instance, to differentiate between the primary and secondary hydroxyls of the glucose moiety or to modify the phenolic hydroxyl group on the thymoquinone (B1682898) core without affecting the sugar. Synthetic strategies could potentially involve:

Acylation: Introduction of acyl groups (e.g., acetyl, benzoyl) to the hydroxyl groups of the glucose moiety.

Alkylation: Introduction of alkyl chains to the hydroxyl groups.

Glycosidic Bond Modification: Although more challenging, modification or cleavage of the glycosidic bond to produce analogs with different sugar units or to isolate the aglycone for further derivatization could be a potential route.

Exploration of this compound Scaffolds for Novel Chemical Entities

The concept of using natural product scaffolds as a foundation for creating novel chemical entities is a well-established strategy in medicinal chemistry. The this compound scaffold, combining a bioactive thymoquinone unit with a solubilizing glucose moiety, is a promising starting point. Thymoquinone itself, the aglycone of this compound, is known to possess a range of biological activities. researchgate.netnih.gov The addition of the glucose unit in this compound likely modifies its pharmacokinetic properties, such as solubility and bioavailability.

Exploration of the this compound scaffold could lead to the generation of analog libraries with modulated properties. Modifications could be designed to:

Enhance target-specific activity.

Improve metabolic stability.

Alter solubility and other pharmacokinetic parameters.

Reduce potential off-target effects.

Despite this potential, there is a scarcity of published studies that have systematically synthesized and screened a library of this compound derivatives to explore its potential as a scaffold for new drugs.

Characterization of Derivatized this compound Compounds

The characterization of any newly synthesized this compound derivative would rely on standard spectroscopic and spectrometric techniques. As with the parent compound, the structural elucidation of its derivatives would involve a combination of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure of the modified compound, identifying the site of derivatization, and establishing the stereochemistry. 2D NMR techniques like COSY, HSQC, and HMBC would be essential for detailed structural assignments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the derivatives.

Infrared (IR) Spectroscopy: To identify the presence of new functional groups introduced during derivatization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze changes in the chromophore of the thymoquinone ring system.

While these are standard methods, specific data for characterized derivatives of this compound are not readily found in the literature.

Influence of Chemical Modifications on Mechanistic Biological Profiles

Understanding how chemical modifications to the this compound structure influence its biological activity is a critical aspect of medicinal chemistry research. The limited information on this compound derivatives means that detailed structure-activity relationship (SAR) studies have not been published.

Hypothetically, modifications at different positions could have distinct impacts:

Modifications to the Glucose Moiety: Changes to the sugar part could affect solubility, transport across cell membranes, and interaction with biological targets. For example, acylation could increase lipophilicity, potentially altering how the molecule interacts with cellular components. psu.edu

Modifications to the Thymoquinone Ring: Alterations to the aglycone could directly impact the compound's intrinsic biological activity, such as its antioxidant or enzyme-inhibitory potential.

Without a series of well-characterized derivatives and corresponding biological data, any discussion on the influence of chemical modifications on the mechanistic profile of this compound remains speculative. Future research in this area would be necessary to establish these crucial relationships.

Advanced Analytical Methodologies for Zataroside a Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is the cornerstone for separating Zataroside A from complex plant extracts. The process typically begins with extraction from the plant material, often using solvents like methanol, followed by a series of chromatographic steps to isolate and purify the compound. scielo.brscielo.br

Initial isolation often involves column chromatography over adsorbent resins like Diaion HP-20 to capture phenolic compounds from an aqueous suspension, followed by elution with methanol. scielo.brscielo.br Further purification can be achieved using gel chromatography on a Sephadex LH-20 column, which separates compounds based on their size and polarity. scielo.brscielo.br Final purification to obtain high-purity this compound for use as a reference standard is typically performed using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). scielo.brscielo.br

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and analysis of this compound in plant extracts. nih.gov Method development is crucial for achieving accurate and reproducible results, involving the optimization of the stationary phase, mobile phase, and detector settings. researchgate.net

For the analysis of this compound and other phenolic compounds in extracts of Satureja khuzistanica, a reverse-phase (RP) HPLC method has been successfully employed. scielo.brscielo.br Key parameters of a developed method are detailed below:

ParameterSpecificationPurpose
Column SunFire® C18 (3.5 µm, 3.0×150 mm)A reverse-phase column that separates compounds based on hydrophobicity. The C18 stationary phase retains nonpolar compounds like this compound longer than polar compounds.
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic AcidThe gradient elution, starting with a higher concentration of water and increasing the proportion of acetonitrile, allows for the effective separation of compounds with varying polarities. Formic acid helps to improve peak shape and ionization efficiency for mass spectrometry. scielo.br
Flow Rate 0.4 mL/minControls the speed at which the mobile phase and analytes pass through the column, influencing resolution and analysis time. scielo.br
Detection Photodiode Array (PDA) Detector (210-700 nm)The PDA detector acquires UV-Vis spectra for each peak, aiding in compound identification by comparing the spectrum to that of a known standard. scielo.br
Injection Volume 10 µLThe amount of sample introduced into the HPLC system for analysis. scielo.br

This method allows for the qualitative identification of this compound by comparing its retention time and UV spectrum with a purified standard, and for its quantification by relating the peak area to a calibration curve. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. mdpi.com this compound, being a glycoside, is non-volatile and thermally labile, meaning it cannot be directly analyzed by GC-MS. nih.gov To make it suitable for GC analysis, a chemical derivatization step is required. researchgate.netnih.gov

The most common derivatization technique for polar compounds like phenolic glycosides is silylation. researchgate.netnih.gov In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogen atoms in the hydroxyl (-OH) groups of the sugar moiety and the phenolic group with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.netumlub.pl This reaction increases the volatility and thermal stability of the analyte. nih.gov

Hypothetical GC-MS Method for this compound Derivative:

StepDescription
1. Hydrolysis (Optional) Acid or enzymatic hydrolysis could be used to cleave the glycosidic bond, allowing for separate analysis of the aglycone (hydrothymoquinone) and the sugar.
2. Derivatization The dried extract or isolated compound is reacted with a silylating agent (e.g., BSTFA with TMCS as a catalyst) in a solvent like pyridine (B92270) at an elevated temperature (e.g., 70-80°C) to form the TMS derivative. epa.gov
3. GC Separation The derivatized sample is injected into the GC, where the TMS-Zataroside A is separated from other compounds on a capillary column (e.g., HP-5MS).
4. MS Detection The separated derivative is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and structural elucidation. researchgate.net

While this is a standard procedure for similar compounds, specific published GC-MS methods for the analysis of derivatized this compound are not currently available.

Tandem Mass Spectrometry in Metabolite Profiling and Fragmentation Analysis

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is indispensable for the untargeted analysis of complex mixtures (metabolite profiling) and for obtaining detailed structural information through fragmentation analysis. frontiersin.orgnih.gov

In the context of this compound research, LC-MS/MS is used to identify the compound in complex plant extracts. researchgate.net For instance, the metabolite profiling of Satureja khuzistanica methanolic extract using HPLC coupled to a Photodiode Array detector and Electrospray Ionization Mass Spectrometry (HPLC-PDA-ESIMS) successfully identified this compound among 22 other compounds. scielo.brscielo.brnih.gov In such an analysis, the mass spectrometer records the mass-to-charge ratio (m/z) of the intact molecule (the precursor ion) in the first stage (MS1). frontiersin.org

In the second stage (MS/MS), the precursor ion corresponding to this compound is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. frontiersin.orgresearchgate.net This fragmentation pattern provides a structural fingerprint of the molecule.

Predicted Fragmentation Pattern of this compound: this compound has a molecular formula of C₁₆H₂₄O₇ and a molecular weight of 328.36 g/mol . nih.gov In positive ion mode ESI-MS, it would likely be detected as a protonated molecule [M+H]⁺ at m/z 329 or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation of the glycosidic bond is a characteristic pathway for glycosides.

Precursor Ion (Predicted)Fragment Ion (Predicted)Neutral LossDescription
[M+H]⁺ (m/z 329)m/z 167162 Da (C₆H₁₀O₅)This is the most anticipated primary fragmentation, representing the loss of the glucose moiety, leaving the protonated aglycone, hydrothymoquinone.
m/z 167various-Further fragmentation of the hydrothymoquinone aglycone would occur, likely involving losses of small molecules like water (H₂O) or methyl groups (CH₃).

This fragmentation data is crucial for the unambiguous identification of this compound in metabolomics studies, distinguishing it from isomers and other related compounds.

Spectrophotometric and Fluorometric Methods for this compound Detection

Spectrophotometric and fluorometric methods are often used for the rapid quantification of classes of compounds in solution.

Spectrophotometry: A standalone spectrophotometric method for the specific detection of this compound has not been reported. However, spectrophotometry is an integral part of the HPLC-PDA system, where the detector measures the absorbance of the eluate over a range of wavelengths. scielo.br The characteristic UV spectrum of this compound, determined by its phenolic chromophore, can be used for its identification and quantification.

For crude extracts, general spectrophotometric assays that react with phenolic compounds, such as the Folin-Ciocalteu method, could be used to estimate the total phenolic content. This approach, however, lacks specificity and cannot quantify this compound individually.

Fluorometry: Fluorometric methods measure the fluorescence of a compound when excited by light of a specific wavelength. These methods can be highly sensitive. There is currently no published research describing a specific fluorometric method for the detection or quantification of this compound. The native fluorescence properties of this compound have not been characterized in the available literature. Development of such a method would first require determining its excitation and emission spectra.

Future Directions and Emerging Avenues in Zataroside a Research

Integrated Omics Approaches for Comprehensive Biological Understanding

To move beyond preliminary activity screenings, a deep understanding of how Zataroside A affects biological systems at a molecular level is essential. Integrated "omics" technologies offer a powerful, holistic approach to achieve this by simultaneously analyzing entire sets of biological molecules. d-nb.info These methods can reveal the complex network of genes, proteins, and metabolites that are modulated by this compound, providing crucial insights into its mechanism of action.

Future research should employ a multi-omics strategy, including:

Genomics and Transcriptomics: These approaches analyze an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. d-nb.info By treating cells or model organisms with this compound, researchers can identify which genes are activated or suppressed. This can pinpoint the signaling pathways the compound interacts with.

Proteomics: This is the large-scale study of proteins. d-nb.infomdpi.com Following treatment with this compound, proteomic analysis can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions, revealing the downstream effects of gene expression changes and identifying direct protein targets. mdpi.com

Metabolomics: This involves the study of small molecules, or metabolites, within a biological system. d-nb.infofrontiersin.org Metabolomic profiling can illustrate how this compound alters the metabolic fingerprint of a cell, offering clues about its effects on cellular energy, biosynthesis, and signaling. frontiersin.org

Integrating the data from these platforms will provide a systems-level view of this compound's biological impact, helping to build predictive models of its function and identify robust biomarkers for its activity. mdpi.com

Omics ApproachObjective in this compound ResearchPotential Insights
Transcriptomics To identify genes and pathways modulated by this compound.Uncovering signaling cascades (e.g., inflammatory, apoptotic) affected by the compound.
Proteomics To identify protein targets and changes in protein expression/modification.Revealing direct binding partners and downstream functional changes in cellular machinery. mdpi.com
Metabolomics To map the metabolic alterations induced by this compound.Understanding the impact on cellular energy, oxidative stress, and biosynthetic pathways. frontiersin.org

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

Currently, this compound is obtained through extraction from plant sources, a process that can be inefficient and unsustainable. To enable extensive preclinical and potential clinical research, a reliable and scalable supply of the compound is necessary. Chemoenzymatic synthesis, which combines the versatility of traditional chemical reactions with the high selectivity of biological catalysts (enzymes), offers a promising solution. mamecaptain.com

This approach leverages the strengths of both methods to create more efficient and environmentally friendly synthetic routes. mamecaptain.com For a complex molecule like this compound, which contains a sugar moiety attached to a terpene backbone, a chemoenzymatic strategy could involve:

Chemical Synthesis of the Aglycone: The non-sugar part of the molecule (the p-cymene (B1678584) derivative) could be synthesized using established organic chemistry methods.

Enzymatic Glycosylation: Highly specific enzymes, such as glycosyltransferases, would then be used to attach the sugar molecule to the aglycone. This step avoids the need for complex and often low-yielding protection and deprotection steps common in traditional carbohydrate chemistry. mdpi.com

Furthermore, the field of biocatalysis can be used to produce novel analogs of this compound by employing engineered enzymes or enzymes with broad substrate specificity. This could generate a library of related compounds for structure-activity relationship (SAR) studies, helping to optimize the compound's biological activity.

Synthesis MethodAdvantagesDisadvantagesRelevance to this compound
Natural Extraction Access to the exact natural product.Low yields, resource-intensive, environmentally dependent.Current method, but not scalable for extensive research. researchgate.net
Total Chemical Synthesis Scalable, allows for analog creation.Often long, complex, low overall yields, harsh reagents.Potentially difficult and inefficient due to the glycosidic bond.
Chemoenzymatic Synthesis High selectivity, milder reaction conditions, improved yields, sustainable. mamecaptain.comRequires enzyme discovery/engineering and optimization.Ideal future approach for scalable, green production of this compound and its analogs.

Elucidation of Molecular Recognition and Binding Dynamics

A fundamental question for any bioactive compound is how it recognizes and interacts with its molecular target(s) to exert its effect. Understanding the specific binding events of this compound is crucial for rational drug design and mechanism elucidation. Molecular recognition involves noncovalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions between a ligand (this compound) and its target protein or nucleic acid. mdpi.com

Future studies should focus on a combination of computational and biophysical techniques to detail these interactions:

Molecular Dynamics (MD) Simulations: These computational methods can simulate the movement and interaction of this compound with a putative target protein over time. sigmaaldrich.com MD simulations can predict the most stable binding pose, identify key amino acid residues involved in the interaction, and reveal how the protein's conformation might change upon binding. sigmaaldrich.com

Biophysical Techniques: Experimental methods are needed to validate computational predictions and quantify binding energetics. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can determine binding affinity (how tightly the compound binds), kinetics (on- and off-rates), and thermodynamics, providing a complete picture of the binding event. scielo.br

These studies will not only confirm the direct targets of this compound identified through omics approaches but will also provide a structural basis for its activity, which is essential knowledge for optimizing its structure to improve potency and selectivity. semanticscholar.org

TechniquePurposeInformation Gained for this compound
Molecular Docking/Dynamics Predict and simulate the binding of this compound to its target(s).Identification of binding sites and key interacting residues. sigmaaldrich.com
Surface Plasmon Resonance (SPR) Measure real-time binding kinetics.Quantifies binding affinity and on/off rates.
Isothermal Titration Calorimetry (ITC) Determine the thermodynamics of binding.Provides data on binding affinity, stoichiometry, and enthalpic/entropic driving forces. scielo.br
X-ray Crystallography / Cryo-EM Determine the high-resolution 3D structure of this compound bound to its target.Definitive structural evidence of the binding mode.

Exploration of Novel Preclinical Application Domains

While the known biological activity of this compound is limited, the ethnobotanical uses and documented properties of the plants it is derived from suggest several promising areas for future preclinical investigation. Plants containing this compound, such as Satureja khuzistanica, are used in traditional medicine and have been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. scielo.brdovepress.com This provides a strong rationale for exploring this compound in related disease models.

Emerging avenues for preclinical research include:

Anti-inflammatory Effects: Given that many natural terpenes and glycosides exhibit anti-inflammatory activity, this compound should be tested in cellular and animal models of inflammatory diseases like arthritis or inflammatory bowel disease. mdpi.comdovepress.com Assays could measure the inhibition of inflammatory mediators such as prostaglandins (B1171923) and cytokines. dovepress.com

Neuroprotective Properties: Natural products are a significant source of compounds with neuroprotective potential. nih.gov There is a growing interest in compounds that can mitigate oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov this compound could be evaluated for its ability to protect neurons from damage in relevant cell culture and animal models. nih.gov

Anticancer Activity: Many plant-derived compounds act as anticancer agents by inducing apoptosis, inhibiting cell proliferation, or preventing metastasis. frontiersin.orgmdpi.com The potential of this compound as an anticancer agent should be systematically evaluated against a panel of human cancer cell lines, followed by in vivo studies in promising cases. frontiersin.orgexplorationpub.com

Preclinical DomainRationaleExample Preclinical Models
Anti-Inflammatory Source plants are used in traditional medicine for inflammatory conditions; related compounds show activity. scielo.brdovepress.comLipopolysaccharide (LPS)-stimulated macrophages; animal models of carrageenan-induced paw edema.
Neuroprotection Growing need for agents that combat neuroinflammation and oxidative stress in neurodegeneration. mdpi.comnih.govOxidative stress-induced neuronal cell death models; animal models of Parkinson's or Alzheimer's disease. nih.gov
Oncology Natural products are a major source of anticancer drugs; source plants contain other bioactive compounds with cytotoxic effects. frontiersin.orgfrontiersin.orgHuman cancer cell line proliferation assays (e.g., breast, colon, lung); tumor xenograft models in mice. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.